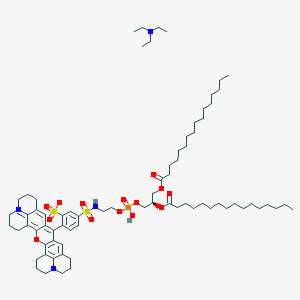

Sulforhodamine 101 DHPE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C74H117N4O14PS2 |

|---|---|

分子量 |

1381.8 g/mol |

IUPAC 名称 |

N,N-diethylethanamine;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |

InChI |

InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3/t54-;/m1./s1 |

InChI 键 |

DLENCXDZIZEKQI-KINGROEASA-N |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |

同义词 |

1-palmitoyl-2-(12-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)dodecanoyl)phosphatidylcholine 1-palmitoyl-2-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)lauroyl)-sn-glycero-3-phosphocholine P-C12-NBD-PC TR-DHPE |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Sulforhodamine 101 DHPE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescent phospholipid probe. This document details its key spectral characteristics, provides methodologies for experimental determination of these properties, and illustrates relevant workflows and relationships through diagrams.

This compound is synthesized by conjugating the red fluorescent dye Sulforhodamine 101 with the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE).[1] This structure allows it to readily integrate into phospholipid bilayers, making it a valuable tool for imaging solid-supported lipid bilayers, detecting protein-ligand binding, and monitoring the colocalization of lipid probes in liposomes through resonance energy transfer (RET).[1] It is also known by the alternative names Texas Red DHPE or TR-DHPE.[2]

Core Photophysical Properties

The photophysical parameters of this compound are crucial for its application in fluorescence-based assays and imaging. The following tables summarize the key quantitative data for the probe and its parent fluorophore, Sulforhodamine 101.

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent |

| Excitation Maximum (λex) | 583 nm | Methanol (CH₃OH) |

| 586 nm | Not Specified | |

| Emission Maximum (λem) | 615 nm | Methanol (CH₃OH) |

| 605 nm | Not Specified | |

| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | Methanol (CH₃OH) |

Data sourced from references[1][3].

Table 2: Photophysical Properties of the Parent Fluorophore, Sulforhodamine 101

| Property | Value | Solvent |

| Excitation Maximum (λex) | 576 nm | Ethanol |

| 586 nm | Not Specified | |

| Emission Maximum (λem) | 593 nm | Ethanol |

| 605 nm | Not Specified | |

| Molar Extinction Coefficient (ε) | 110,000 M⁻¹cm⁻¹ at 576 nm | Ethanol |

| 139,000 M⁻¹cm⁻¹ at 576 nm | Not Specified | |

| Fluorescence Quantum Yield (Φ) | 0.9 | Ethanol |

| 0.605 | PBS | |

| Fluorescence Lifetime (τ) | 4.32 ns | Ethanol |

Data sourced from references[4][5][6][7][8][9][10].

Experimental Protocols and Methodologies

The accurate determination of photophysical properties is fundamental for the reliable application of fluorescent probes. The following sections detail the methodologies for measuring the key parameters of rhodamine-based dyes like Sulforhodamine 101.

1. Absorption Spectroscopy

The measurement of the absorption spectrum is essential for determining the optimal excitation wavelength and the molar extinction coefficient.

-

Instrumentation : A dual-beam UV-Visible spectrophotometer, such as a Cary 3, is typically used.[4]

-

Sample Preparation : The fluorescent probe is dissolved in a suitable solvent (e.g., ethanol) in a 1 cm pathlength quartz cuvette. The concentration is adjusted to yield an absorbance value below 0.1 at the peak maximum to ensure a linear relationship between absorbance and concentration.[4]

-

Data Acquisition : The absorption spectrum is recorded over a relevant wavelength range. For Sulforhodamine 101, this would typically be from 400 nm to 700 nm. Key acquisition parameters include a spectral bandwidth of 1.0 nm, a data interval of 0.25 nm, a signal averaging time of 0.133 seconds, and a scan rate of 112.5 nm/min.[4]

-

Data Analysis : The wavelength of maximum absorbance (λabs or λex) is identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the peak maximum, c is the molar concentration, and l is the path length of the cuvette.

2. Fluorescence Spectroscopy

Fluorescence emission spectra provide information on the emission maximum and are used in the calculation of the quantum yield.

-

Instrumentation : A spectrofluorometer, such as a Spex FluoroMax, is employed for these measurements.[4]

-

Sample Preparation : Samples are prepared in 1 cm pathlength quartz cells with absorbance values kept below 0.1 at both the excitation and all emission wavelengths. This is critical to avoid the inner-filter effect, where the emitted fluorescence is reabsorbed by other probe molecules in the solution.[4]

-

Data Acquisition : The sample is excited at or near its absorption maximum (e.g., 550 nm for Sulforhodamine 101 in ethanol).[4] The emission is scanned across a suitable range (e.g., 560 nm to 750 nm). Typical instrument settings include excitation and emission monochromator slit widths of 1 mm (providing a spectral bandwidth of 4.25 nm), a data interval of 0.5 nm, and an integration time of 2.0 seconds per data point.[4]

-

Data Correction : The raw emission spectra must be corrected for instrumental factors. This involves subtracting dark counts and correcting for the wavelength-dependent sensitivity of the detector and monochromators.[4]

3. Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined using a relative method.

-

Methodology : The quantum yield is measured by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. For red-emitting dyes, a common standard is Quinine Sulfate in 0.1 M HClO₄ (Φ = 0.604).[11]

-

Procedure :

-

Measure the absorption spectra of both the sample and the standard at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectra of both the sample and the standard, ensuring identical excitation wavelength and instrument geometry.

-

Calculate the relative quantum yield using the following equation[11]: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Alternatively, an absolute measurement can be performed using an integrating sphere system, such as a Hamamatsu C-9920.[8]

4. Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.

-

Instrumentation : Time-Correlated Single Photon Counting (TCSPC) is a common and robust technique for lifetime measurements. Alternatively, pump-probe spectroscopy can be used to measure excited-state lifetimes, particularly in turbid media.[12]

-

Procedure (TCSPC) :

-

The sample is excited by a pulsed light source (e.g., a picosecond laser or a light-emitting diode).

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime (τ) is determined by fitting this decay curve with one or more exponential functions.

-

Visualizations: Workflows and Relationships

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to this compound.

Caption: Generalized workflow for photophysical characterization.

Caption: Molecular relationship of this compound.

Caption: Application workflow for astrocyte labeling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. interchim.fr [interchim.fr]

- 4. omlc.org [omlc.org]

- 5. biotium.com [biotium.com]

- 6. PhotochemCAD | Sulforhodamine 101 [photochemcad.com]

- 7. Sulforhodamine 101 | Neuron and Astrocyte Probes | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. Spectrum [Sulforhodamine 101] | AAT Bioquest [aatbio.com]

- 11. dreem.openfluor.org [dreem.openfluor.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Excitation and Emission Spectra of Sulforhodamine 101 DHPE

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Sulforhodamine 101 DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a fluorescent lipid probe commonly known by the trade name Texas Red® DHPE. This document details its photophysical characteristics, provides experimental protocols for its use, and illustrates relevant biological and experimental workflows.

Core Photophysical Properties

This compound is a lipophilic fluorescent probe synthesized by conjugating the bright, red-fluorescent dye Sulforhodamine 101 to the headgroup of the phospholipid DHPE. This structure allows for its ready incorporation into lipid bilayers, making it an invaluable tool for studying membrane dynamics.

The spectral properties of this compound are influenced by its local environment, particularly the solvent. The quantitative data for this compound and its parent fluorophore, Sulforhodamine 101, are summarized in the table below for comparative analysis.

| Property | This compound (Texas Red® DHPE) | Sulforhodamine 101 |

| Excitation Maximum (λex) | 582 nm (in MeOH)[1], 583 nm (in MeOH)[2], ~595 nm[3][4] | 578 nm[5], 586 nm[6] |

| Emission Maximum (λem) | 601 nm (in MeOH)[1], 615 nm[2][3][4] | 593 nm[5], 605 nm[6], 606 nm |

| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ (for SR101-DHPE)[2] | 110,000 cm⁻¹M⁻¹ at 576 nm[7], 139,000 cm⁻¹M⁻¹ at 576 nm[5][8] |

| Quantum Yield (Φ) | Not explicitly found for the DHPE conjugate. | 0.9 (in ethanol)[8] |

| Molecular Weight | ~1381 g/mol [1][2] | ~607 g/mol |

Experimental Protocols

I. General Protocol for Fluorescence Spectroscopy of Liposomes Incorporating this compound

This protocol outlines the steps for preparing fluorescently labeled liposomes and measuring their excitation and emission spectra.

Materials:

-

This compound

-

Matrix lipid(s) (e.g., POPC, DPPC)

-

Chloroform or a suitable organic solvent

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

Procedure:

-

Lipid Film Preparation:

-

In a glass vial, dissolve the desired matrix lipid(s) and this compound in chloroform. A typical molar ratio of fluorescent probe to matrix lipid is 1 mol%.

-

Create a thin lipid film by evaporating the solvent under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

-

-

Liposome (B1194612) Hydration and Extrusion:

-

Hydrate the lipid film with the desired buffer by vortexing vigorously. This creates multilamellar vesicles (MLVs).

-

For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times to create large unilamellar vesicles (LUVs) of a uniform size.

-

-

Fluorescence Spectroscopy:

-

Dilute the liposome suspension in the desired buffer to a concentration suitable for fluorescence measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[8]

-

Place the sample in a quartz cuvette.

-

Excitation Spectrum Measurement: Set the emission monochromator to the expected emission maximum (e.g., 615 nm) and scan a range of excitation wavelengths (e.g., 500-600 nm).

-

Emission Spectrum Measurement: Set the excitation monochromator to the determined excitation maximum (e.g., 583 nm) and scan a range of emission wavelengths (e.g., 595-700 nm).

-

Correct the spectra for buffer blank and instrument-specific factors.

-

II. Membrane Fusion Assay using FRET

This compound is frequently used as a fluorescence resonance energy transfer (FRET) acceptor in combination with a donor probe like NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) to monitor membrane fusion.[1][9]

Principle: When donor (NBD-PE) and acceptor (this compound) probes are in close proximity within the same lipid bilayer, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor fluorescence and quenching of the donor fluorescence. Upon fusion of these labeled liposomes with an unlabeled population, the probes are diluted, increasing the distance between them. This leads to a decrease in FRET, observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.

Procedure:

-

Prepare two populations of liposomes:

-

Labeled Liposomes: Prepare liposomes containing both NBD-PE (donor) and this compound (acceptor) at a concentration that allows for efficient FRET (e.g., 1 mol% each).

-

Unlabeled Liposomes: Prepare liposomes with only the matrix lipid.

-

-

Initiate Fusion: Mix the labeled and unlabeled liposome populations. Induce fusion using a fusogen (e.g., PEG, calcium ions, or specific proteins).

-

Monitor Fluorescence: In a fluorometer, excite the donor (NBD-PE, λex ~460-470 nm) and monitor the emission of both the donor (λem ~530 nm) and the acceptor (λem ~615 nm) over time. An increase in the donor-to-acceptor emission ratio indicates membrane fusion.

III. Tracking Endocytosis

This compound can be used to label the plasma membrane of live cells and track its internalization through endocytosis.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.

-

Labeling:

-

Prepare a labeling solution of this compound in a serum-free medium or appropriate buffer. The final concentration may need to be optimized but can be in the low µM range.

-

Incubate the cells with the labeling solution at 4°C to allow the probe to insert into the plasma membrane while minimizing endocytosis.

-

-

Initiate Endocytosis: Wash the cells with cold buffer to remove excess probe and then add pre-warmed complete medium. Transfer the cells to a 37°C incubator to allow endocytosis to proceed.

-

Imaging: At various time points, image the cells using fluorescence microscopy. The fluorescent signal, initially at the plasma membrane, will be observed in intracellular vesicles as endocytosis progresses.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

Caption: Workflow for a membrane fusion assay using FRET.

Caption: Workflow for tracking endocytosis with this compound.

References

- 1. biotium.com [biotium.com]

- 2. interchim.fr [interchim.fr]

- 3. Texas Red-DHPE *CAS 187099-99-6* | AAT Bioquest [aatbio.com]

- 4. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Sulforhodamine 101, sodium salt | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. PhotochemCAD | Sulforhodamine 101 [photochemcad.com]

- 8. omlc.org [omlc.org]

- 9. thomassci.com [thomassci.com]

Understanding Sulforhodamine 101 DHPE: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Sulforhodamine 101 DHPE (also known as Texas Red® DHPE), a fluorescent phospholipid analog. While initially considered in the broad context of lipid raft markers, this document clarifies its specific role and application in studying membrane biophysics, focusing on its preference for liquid-disordered phases. This guide offers detailed experimental protocols, quantitative data, and visual workflows to aid in the effective application of this tool for membrane research.

Introduction to Lipid Rafts and Fluorescent Probes

Lipid rafts are small (10-200 nm), dynamic, and heterogeneous microdomains within the cell membrane that are enriched in cholesterol, sphingolipids, and specific proteins.[1][2] These domains are more ordered and tightly packed, existing in a liquid-ordered (Lo) phase, compared to the surrounding bilayer, which is in a more fluid liquid-disordered (Ld) phase.[3] Lipid rafts are believed to play a crucial role in various cellular processes, including signal transduction, protein trafficking, and membrane fluidity regulation.[4][5]

The study of these nanoscale domains relies heavily on advanced biophysical techniques, among which fluorescence microscopy is paramount. Fluorescent lipid analogs are indispensable tools that allow for the visualization and characterization of membrane domains.[6] These probes can be broadly categorized into those that preferentially partition into the Lo phase (raft markers) and those that favor the Ld phase (non-raft markers). Understanding the specific partitioning behavior of a fluorescent probe is critical for the correct interpretation of experimental results.

This compound: Properties and Partitioning Behavior

This compound is a fluorescent probe created by conjugating the red fluorescent dye Sulforhodamine 101 (Texas Red) to a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid headgroup.[7] This structure gives it the properties of a phospholipid, allowing it to integrate into lipid bilayers.

Contrary to being a marker for the ordered lipid raft domains, studies have demonstrated that This compound preferentially partitions into the liquid-disordered (Ld) phase of the membrane. This makes it a valuable tool for demarcating and studying the non-raft regions of the plasma membrane, providing a crucial contrast to raft-localizing probes. Its bulky and polar headgroup, conferred by the Sulforhodamine 101 moiety, likely disfavors the tight packing characteristic of the Lo phase.

Physicochemical Properties

The key properties of this compound are summarized in the table below, making it suitable for fluorescence microscopy and Förster Resonance Energy Transfer (FRET) studies, often as a FRET acceptor.[7][8]

| Property | Value | Reference(s) |

| Full Name | N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt | [7] |

| Alternate Names | Texas Red® DHPE, TR-DHPE | |

| CAS Number | 187099-99-6 | [7] |

| Molecular Weight | ~1381.84 g/mol | |

| Excitation Max. | ~582 - 595 nm | [7] |

| Emission Max. | ~601 - 615 nm | [7] |

| Phase Preference | Liquid-disordered (Ld) | [9] |

Quantitative Partitioning Data

The partitioning of a fluorescent probe between the liquid-ordered (Lo) and liquid-disordered (Ld) phases is quantified by the partition coefficient (Kp = [Probe]Lo / [Probe]Ld). A Kp value less than 1 indicates a preference for the Ld phase. The table below presents comparative partitioning data for various fluorescent lipid probes to highlight the behavior of DHPE-labeled lipids.

| Fluorescent Probe | Probe Type | Partition Coefficient (Kp Lo/Ld) | Phase Preference |

| Bodipy-GM1 | Ganglioside Analog | > 1 | Liquid-ordered (Raft) |

| NBD-DPPE | Phospholipid Analog | > 1 | Liquid-ordered (Raft) |

| Rhodamine-DOPE | Phospholipid Analog | < 1 | Liquid-disordered (Non-Raft) |

| DHPE-derivatives (general) | Phospholipid Analog | < 1 | Liquid-disordered (Non-Raft)[1] |

Note: Specific Kp values can vary depending on the exact lipid composition of the model membrane and temperature.

Experimental Methodologies

The primary application of this compound is in the preparation of model membranes and for live-cell imaging to visualize and quantify the dynamics and organization of the liquid-disordered phase.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are a widely used model system for studying lipid phase separation. The following protocol describes the preparation of GUVs incorporating this compound using the electroformation method.[10][11]

Materials:

-

Phospholipids (B1166683) of interest (e.g., DOPC, Sphingomyelin, Cholesterol for a raft-forming mixture)

-

This compound (Texas Red-DHPE)

-

Chloroform (B151607) (spectroscopic grade)

-

Indium Tin Oxide (ITO) coated glass slides

-

GUV electroformation chamber (e.g., Nanion Vesicle Prep Pro)

-

Sucrose (B13894) solution (e.g., 195 mM in 5 mM HEPES buffer, pH 7.4)

-

Vacuum desiccator

-

Hamilton syringe

Procedure:

-

Lipid Stock Preparation: Dissolve the desired phospholipids and cholesterol in chloroform to a final concentration of 10 mM.

-

Probe Incorporation: Add this compound stock solution (1 mM in chloroform) to the lipid mixture to achieve a final molar ratio of 1:500 (probe:lipid).[10]

-

Lipid Film Formation: Using a Hamilton syringe, spread 10-20 µL of the lipid-probe mixture evenly onto the conductive side of an ITO slide.

-

Solvent Evaporation: Place the slide in a vacuum desiccator for at least 30 minutes to ensure complete removal of the chloroform.

-

GUV Formation:

-

Assemble the electroformation chamber with the lipid-coated ITO slide.

-

Add the sucrose solution to form a chamber over the lipid film.

-

Place a second ITO slide on top, conductive side down, to seal the chamber.

-

Apply an AC electric field according to the instrument's protocol (e.g., 5 Hz, 3V for 2 hours at 37°C).[11]

-

-

Harvesting GUVs: After formation, carefully collect the GUV suspension from the chamber.

-

Imaging: Transfer the GUVs to a microscope slide for imaging. Use appropriate filter sets for Texas Red (e.g., Excitation: 560/40 nm, Emission: 630/75 nm).

Live-Cell Labeling and Imaging

Materials:

-

Cells cultured on glass-bottom dishes suitable for microscopy.

-

This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol).

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

-

Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2).

Procedure:

-

Prepare Labeling Solution: Dilute the this compound stock solution in live-cell imaging medium to a final concentration of 1-5 µg/mL. Vortex thoroughly.

-

Cell Labeling: Replace the culture medium with the labeling solution and incubate the cells for 10-20 minutes at 37°C.

-

Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unincorporated probe.

-

Imaging: Image the cells immediately using the appropriate Texas Red filter set. For time-lapse imaging, minimize light exposure to reduce phototoxicity and photobleaching.

Visualizing Workflows and Concepts

Graphviz diagrams are provided to illustrate key experimental workflows and the conceptual basis for using this compound in membrane research.

References

- 1. researchgate.net [researchgate.net]

- 2. The impact of Texas red on lipid bilayer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method [protocols.io]

- 11. researchgate.net [researchgate.net]

Technical Guide: Photophysical Properties of Sulforhodamine 101 DHPE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield and photostability of Sulforhodamine 101 dihexadecanoyl-sn-glycero-3-phosphoethanolamine (SR101 DHPE), a fluorescent lipid probe widely used in membrane studies. Due to the scarcity of published data for the lipid-conjugated form, this guide presents the well-characterized properties of the parent fluorophore, Sulforhodamine 101 (SR101), and provides detailed protocols for the empirical determination of these key parameters for SR101 DHPE in user-specific experimental contexts.

Introduction to Sulforhodamine 101 DHPE

This compound is a fluorescent probe created by conjugating the red fluorescent dye Sulforhodamine 101 to the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE). This structure allows the probe to readily integrate into phospholipid bilayers, making it an excellent tool for imaging lipid membranes, detecting protein-ligand binding, and monitoring membrane fusion and colocalization via Förster Resonance Energy Transfer (FRET).

The photophysical properties of a fluorophore, such as its quantum yield and photostability, can be significantly influenced by its local environment. When incorporated into a lipid membrane, the polarity, viscosity, and phase of the bilayer can alter the performance of SR101 DHPE compared to its parent dye in solution. Therefore, while the data for SR101 provides a strong baseline, empirical validation is crucial.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield is generally desirable for sensitive detection.

Quantitative Data for Sulforhodamine 101 (Parent Dye)

| Compound | Solvent/Medium | Quantum Yield (Φ) |

| Sulforhodamine 101 | Ethanol (B145695) | ~0.90 - 1.00 |

| Sulforhodamine 101 | PBS | ~0.61 |

| Rhodamine 101 | Ethanol | ~0.91 |

Data compiled from multiple sources.

The quantum yield of SR101 DHPE within a lipid bilayer is expected to be influenced by factors such as lipid packing, membrane phase (e.g., liquid-disordered vs. liquid-ordered), and the presence of quenchers. The local micro-viscosity within the membrane can restrict non-radiative decay pathways, potentially leading to an increase in quantum yield compared to more fluid environments.

Experimental Protocol: Relative Quantum Yield Measurement

The relative quantum yield of SR101 DHPE can be determined by comparing its fluorescence to a standard of known quantum yield (e.g., SR101 in ethanol). The comparative method, which involves creating a calibration curve, is recommended for its high accuracy.

Materials:

-

SR101 DHPE incorporated into liposomes or another model membrane system.

-

Sulforhodamine 101 (or another suitable standard like Rhodamine 6G) as the reference standard.

-

Spectrofluorometer and UV-Vis spectrophotometer.

-

High-purity solvents (e.g., ethanol for the standard, appropriate buffer for the liposomes).

-

1 cm pathlength quartz cuvettes.

Methodology:

-

Prepare Stock Solutions: Prepare a concentrated stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL SR101 in ethanol). Prepare the SR101 DHPE-labeled liposomes at a known concentration.

-

Prepare Serial Dilutions: Create a series of dilutions for both the reference standard and the SR101 DHPE sample. The dilutions should be prepared to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 575 nm). Record the exact absorbance values.

-

Measure Emission Spectra:

-

Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

-

For each sample, record the corrected fluorescence emission spectrum over the expected emission range (e.g., 590-700 nm).

-

Ensure all instrument settings (e.g., excitation/emission slit widths, detector gain) are kept identical for all measurements, including the standard and the unknown sample.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each sample.

-

For both the reference standard and the SR101 DHPE sample, plot the integrated fluorescence intensity (y-axis) against the corresponding absorbance (x-axis).

-

Perform a linear regression for each data set to obtain the slope (Gradient, Grad).

-

Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR × ( GradS / GradR ) × ( nS2 / nR2 ) Where:

-

ΦR is the known quantum yield of the reference standard.

-

GradS and GradR are the gradients from the plots for the sample and reference, respectively.

-

nS and nR are the refractive indices of the sample and reference solvents, respectively.

-

-

Caption: Workflow for relative quantum yield measurement.

Photostability

Photostability refers to a fluorophore's resistance to photochemical destruction (photobleaching) upon exposure to excitation light. High photostability is critical for experiments requiring prolonged or intense illumination, such as time-lapse imaging or single-molecule tracking. Rhodamine dyes, including SR101, are known for their relatively high photostability.

Factors Affecting Photostability

Photobleaching occurs when the fluorophore, in its excited triplet state, reacts with molecular oxygen, leading to irreversible chemical modification. The rate of photobleaching is influenced by:

-

Excitation Light Intensity: Higher intensity increases the rate of photobleaching.

-

Oxygen Concentration: The presence of molecular oxygen is a primary driver of photobleaching.

-

Local Environment: The chemical environment can either protect or sensitize the fluorophore to photobleaching.

Derivatives of SR101 have been shown to possess high stability, suggesting the core fluorophore is robust.

Experimental Protocol: Photostability Measurement (Photobleaching Assay)

This protocol describes a typical method for quantifying the photostability of SR101 DHPE in a model membrane using fluorescence microscopy.

Materials:

-

SR101 DHPE incorporated into a supported lipid bilayer (SLB) or giant unilamellar vesicles (GUVs).

-

Fluorescence microscope (confocal or epifluorescence) with a suitable laser line or filter set (e.g., for ~580 nm excitation).

-

Image analysis software (e.g., ImageJ/Fiji).

-

Antifade reagents (optional, for comparison).

Methodology:

-

Sample Preparation: Prepare the SLB or GUVs containing SR101 DHPE and mount for microscopy.

-

Locate Region of Interest (ROI): Identify a uniformly fluorescent area of the membrane.

-

Set Imaging Parameters:

-

Choose an objective and set the focus.

-

Adjust the excitation light intensity (laser power or lamp attenuation) and detector gain to achieve a good signal-to-noise ratio without saturating the detector.

-

Crucially, these parameters must remain constant throughout the experiment.

-

-

Acquire Time-Lapse Series:

-

Begin a time-lapse acquisition, capturing images of the ROI at regular intervals (e.g., one image every 5 seconds).

-

Continue imaging under constant illumination until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial value).

-

-

Data Analysis:

-

Open the image series in analysis software.

-

Define an ROI within the bleached area and measure the mean fluorescence intensity for this ROI in each frame of the time-lapse series.

-

Measure the background intensity in a region with no fluorophores.

-

Subtract the background from the mean ROI intensity for each time point.

-

Normalize the intensity values by dividing each value by the initial intensity (from the first frame).

-

Plot the normalized fluorescence intensity (y-axis) against time (x-axis).

-

The resulting curve represents the photobleaching decay. The half-life (t1/2), the time it takes for the fluorescence to drop to 50% of its initial value, can be determined from this curve as a quantitative measure of photostability.

-

Caption: Workflow for photostability (photobleaching) measurement.

Application Example: FRET-Based Membrane Fusion Assay

SR101 DHPE is frequently used as a FRET acceptor in combination with a donor probe, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), to monitor membrane fusion.

Principle:

-

Initial State: A "labeled" population of liposomes is prepared containing both the NBD-PE (donor) and SR101 DHPE (acceptor) probes at a high surface density. When the donor is excited (~470 nm), its emission energy is efficiently transferred to the nearby acceptor, resulting in strong acceptor fluorescence (~615 nm) and quenched donor fluorescence.

-

Fusion Event: The labeled liposomes are mixed with an "unlabeled" population. When a labeled and an unlabeled liposome (B1194612) fuse, the probes from the labeled vesicle spread out over a larger membrane area.

-

Signal Change: This dilution increases the average distance between donor and acceptor probes. Consequently, FRET efficiency decreases. This is observed as an increase in donor fluorescence (dequenching) and a decrease in sensitized acceptor emission. The change in fluorescence intensity over time is used to monitor the kinetics of membrane fusion.

Caption: Principle of a FRET-based membrane fusion assay.

An In-depth Technical Guide to Sulforhodamine 101 DHPE: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforhodamine 101 DHPE, also known as Texas Red® DHPE, is a fluorescently labeled phospholipid probe widely utilized in the study of biological membranes. Its excellent photophysical properties and ability to be incorporated into lipid bilayers make it an invaluable tool for investigating membrane structure, dynamics, and fusion events. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and a key application of this compound, tailored for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Chemical Structure and Properties

This compound is a conjugate of the fluorescent dye Sulforhodamine 101 and the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE). The Sulforhodamine 101 moiety is attached to the headgroup of the DHPE molecule via a stable sulfonamide linkage.

The chemical structure consists of the rigid, polycyclic xanthene core of Sulforhodamine 101, which is responsible for its high fluorescence quantum yield and photostability. The two sulfonate groups on the phenyl ring of the dye enhance its water solubility and reduce aggregation. The DHPE component, a saturated 16-carbon phospholipid, allows for the stable incorporation of the probe into the hydrophobic core of lipid bilayers.

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C68H101N3O14PS2•C6H16N | |

| Molecular Weight | 1381.84 g/mol | |

| CAS Number | 187099-99-6 | |

| Alternate Names | N-(Rhodamine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolamine, triethylammonium (B8662869) salt; Texas Red DHPE; TR-DHPE | |

| Excitation Maximum (λex) | ~583-595 nm | [1][2] |

| Emission Maximum (λem) | ~601-615 nm | [1][2] |

| Appearance | Dark solid | [1] |

| Solubility | Chloroform (B151607), DMSO | [1][2] |

Synthesis of this compound

The synthesis of this compound involves the reaction of a reactive derivative of Sulforhodamine 101, typically the sulfonyl chloride (commercially known as Texas Red®), with the primary amine of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE).

General Reaction Scheme

The primary amine of the ethanolamine (B43304) headgroup of DHPE acts as a nucleophile, attacking the electrophilic sulfur atom of the Sulforhodamine 101 sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid, which is neutralized by a base present in the reaction mixture.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize reaction conditions based on their specific starting materials and desired scale.

Materials:

-

1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

-

Sulforhodamine 101 sulfonyl chloride (Texas Red®)

-

Anhydrous Chloroform or a mixture of Chloroform and Methanol (B129727)

-

Anhydrous Triethylamine (B128534) or another suitable non-nucleophilic base

-

Argon or Nitrogen gas

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

-

Rotary evaporator

Procedure:

-

Dissolution of DHPE: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DHPE in anhydrous chloroform (or a chloroform/methanol mixture).

-

Addition of Base: Add a slight molar excess of anhydrous triethylamine to the DHPE solution. This will act as a scavenger for the HCl produced during the reaction.

-

Addition of Sulforhodamine 101 Sulfonyl Chloride: While stirring, slowly add a solution of Sulforhodamine 101 sulfonyl chloride in anhydrous chloroform to the reaction mixture. It is recommended to use a slight molar excess of DHPE to ensure complete consumption of the reactive dye.

-

Reaction: Stir the reaction mixture at room temperature, protected from light, for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the fluorescent product spot.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel. A gradient of methanol in chloroform is typically used as the eluent to separate the desired product from unreacted starting materials and byproducts. The fluorescent fractions corresponding to this compound are collected.

-

Final Product: The solvent from the purified fractions is removed under reduced pressure to yield this compound as a dark, fluorescent solid. The purity of the final product should be assessed by TLC and, if necessary, by techniques such as HPLC and mass spectrometry.

Quantitative Data for Synthesis:

While specific yields are highly dependent on the reaction scale and purification efficiency, the synthesis of fluorescently labeled lipids via this method is generally expected to proceed with moderate to good yields. Purity is critical for subsequent applications, and chromatographic purification is essential to remove any unreacted fluorescent dye, which could interfere with experimental results.

Application: FRET-Based Membrane Fusion Assay

A primary application of this compound is in Förster Resonance Energy Transfer (FRET) assays to monitor membrane fusion. In these assays, this compound typically serves as the FRET acceptor, often paired with a donor fluorophore-labeled phospholipid such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine).

Principle of the Assay

The FRET-based lipid mixing assay relies on the principle that FRET occurs when a donor and an acceptor fluorophore are in close proximity (typically 1-10 nm). In the context of membrane fusion:

-

Initial State (No Fusion): Two populations of liposomes are prepared. One population (donor liposomes) is labeled with both the FRET donor (e.g., NBD-PE) and acceptor (e.g., this compound). The other population (unlabeled liposomes) contains no fluorophores. In the donor liposomes, the high concentration of both fluorophores in the bilayer results in efficient FRET, leading to quenching of the donor's fluorescence and emission from the acceptor.

-

Fusion Event: When the donor and unlabeled liposomes fuse, their lipid bilayers merge. This leads to a dilution of the donor and acceptor probes into the larger, fused membrane.

-

Signal Change: The increased distance between the donor and acceptor molecules after fusion reduces the efficiency of FRET. This results in a decrease in the acceptor's fluorescence and a corresponding increase in the donor's fluorescence (dequenching). The change in fluorescence intensity over time can be monitored to study the kinetics of membrane fusion.

Experimental Workflow

Caption: Experimental workflow for a FRET-based membrane fusion assay.

Detailed Methodologies

1. Preparation of Labeled and Unlabeled Liposomes:

-

Labeled Liposomes: Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired bulk phospholipid (e.g., POPC), along with a small mole percentage (typically 0.5-1 mol%) of both the FRET donor (NBD-PE) and acceptor (this compound).

-

Unlabeled Liposomes: Prepare a separate lipid mixture containing only the bulk phospholipid.

-

Liposome Formation: Dry the lipid mixtures to a thin film under a stream of nitrogen or argon, followed by vacuum desiccation. Hydrate the lipid films with the desired buffer to form multilamellar vesicles. Subject the hydrated lipid suspensions to several freeze-thaw cycles.

-

Extrusion: Extrude the liposome suspensions through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

2. Membrane Fusion Assay:

-

In a fluorometer cuvette, add the unlabeled liposomes to the assay buffer.

-

Initiate the experiment by adding a small volume of the labeled liposomes to the cuvette (typically at a 1:9 or 1:10 ratio of labeled to unlabeled liposomes).

-

Record the baseline fluorescence of the donor fluorophore.

-

Induce fusion by adding the fusogenic agent (e.g., Ca2+ for assays with fusogenic proteins, or polyethylene (B3416737) glycol for protein-free fusion).

-

Continuously monitor the increase in donor fluorescence over time.

3. Data Analysis:

-

The initial fluorescence intensity (before the addition of the fusogen) is set as 0% fusion.

-

The maximum fluorescence intensity, representing 100% fusion, is determined by adding a detergent (e.g., Triton X-100) to the liposome mixture to completely disrupt the vesicles and maximally dilute the fluorophores.

-

The percentage of fusion at any given time point is calculated relative to these minimum and maximum values. This allows for the determination of the initial rate and extent of membrane fusion.

Conclusion

This compound is a powerful and versatile fluorescent probe that has become an indispensable tool for the study of biological membranes. Its robust synthesis, favorable photophysical properties, and ability to be incorporated into lipid bilayers make it ideally suited for a range of applications, most notably in FRET-based assays for monitoring membrane fusion. The detailed information provided in this guide on its chemical structure, synthesis, and experimental application will aid researchers in effectively utilizing this probe to advance our understanding of fundamental membrane processes and to facilitate the development of novel therapeutic strategies.

References

In-Depth Technical Guide to the Solubility of Sulforhodamine 101 DHPE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sulforhodamine 101 DHPE, a fluorescently labeled phospholipid widely used in biological research. This document compiles available data on its solubility in various solvents, details relevant experimental protocols, and presents a workflow for its application in liposome (B1194612) preparation.

Core Topic: this compound Solubility

This compound (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescent lipid probe that integrates into phospholipid bilayers. Its utility in various applications, including membrane fusion assays and as a resonance energy transfer acceptor, is critically dependent on its solubility in appropriate solvents for the preparation of stock solutions and experimental mixtures.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, information from product data sheets and related compounds provides valuable guidance.

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Notes |

| This compound | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Qualitative data.[2] |

| Dimethylformamide (DMF) | Soluble | Qualitative data.[2] | |

| 5% Methanol in Chloroform | Soluble | Qualitative data.[2] | |

| Ethanol | ≥ 1-2 mg/mL | Sonication may be required to aid dispersion.[2] | |

| Sulforhodamine 101 (Parent Compound) | Ethanol | ~1 mg/mL | - |

| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | Purge with an inert gas recommended.[3] | |

| Dimethylformamide (DMF) | ~20 mg/mL | Purge with an inert gas recommended.[3] | |

| Rhodamine-DHPE | Chloroform | Soluble | Qualitative data.[4] |

| Cholesterol-Rhodamine Conjugate | Dimethyl sulfoxide (DMSO) | Soluble | Qualitative data.[5] |

Experimental Protocols

Protocol 1: General Method for Determining Solubility of a Fluorescent Lipid

This protocol outlines a general procedure for determining the solubility of a fluorescently labeled lipid like this compound in a given solvent.

Objective: To determine the saturation solubility of the fluorescent lipid in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, DMSO, chloroform)

-

Glass vials with screw caps

-

Vortex mixer

-

Water bath sonicator

-

Centrifuge

-

Spectrophotometer or fluorometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add a pre-weighed excess amount of this compound to a known volume of the solvent in a glass vial. The exact amount will depend on the expected solubility.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Vigorously mix the solution using a vortex mixer for 1-2 minutes.

-

If the compound has not dissolved, sonicate the vial in a water bath for up to 5 minutes.[6]

-

For poorly soluble compounds, gentle warming (e.g., to 37°C) for a defined period (5-60 minutes) can be employed, followed by cooling to room temperature.[6]

-

Allow the suspension to equilibrate for a set period (e.g., 24 hours) at a constant temperature to ensure saturation is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Measure the absorbance or fluorescence of the dilutions using a spectrophotometer or fluorometer at the known excitation and emission maxima for Sulforhodamine 101 (typically around 586 nm excitation and 605 nm emission).

-

Create a standard curve using known concentrations of this compound.

-

Determine the concentration of the saturated solution from the standard curve.

-

-

Calculation:

-

Express the solubility in units such as mg/mL or mM.

-

Protocol 2: Preparation of this compound-Labeled Liposomes

This protocol describes the preparation of liposomes incorporating this compound, a common application for this fluorescent probe.

Objective: To prepare fluorescently labeled liposomes for use in downstream applications such as membrane fusion assays or cellular uptake studies.

Materials:

-

Primary phospholipids (B1166683) (e.g., DOPC, POPC)

-

Cholesterol (optional)

-

This compound

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Round-bottom flask

-

Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)

-

Hydration buffer (e.g., PBS, HEPES buffer)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DOPC and cholesterol) and this compound in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio for the fluorescent probe is 0.5-2 mol%.

-

Evaporate the organic solvent using a rotary evaporator or a gentle stream of inert gas to form a thin lipid film on the inner surface of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.

-

-

Hydration:

-

Add the desired aqueous buffer to the dried lipid film.

-

Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder. This will result in the formation of large unilamellar vesicles (LUVs).

-

-

Purification (Optional):

-

To remove any unincorporated this compound or other components, the liposome suspension can be purified by size exclusion chromatography or dialysis.

-

-

Storage:

-

Store the prepared fluorescently labeled liposomes at 4°C and protect them from light.

-

Mandatory Visualizations

Caption: Workflow for the preparation of this compound-labeled liposomes.

This guide provides a foundational understanding of the solubility and handling of this compound for research and development purposes. For critical applications, it is always recommended to perform in-house solubility tests to confirm the performance in your specific experimental setup.

References

Sulforhodamine 101 DHPE: A Technical Guide for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), also widely known as Texas Red™ DHPE, for live-cell imaging applications. By leveraging its unique properties as a fluorescently labeled phospholipid, this probe offers robust capabilities for investigating membrane dynamics, cellular trafficking, and molecular interactions within a living cellular context.

Core Principles and Suitability

This compound is a lipophilic fluorescent probe engineered by conjugating the bright, photostable red fluorophore Sulforhodamine 101 (the chromophore of Texas Red™) to a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid moiety. This structure allows the probe to spontaneously insert into the outer leaflet of the plasma membrane of live cells. Once integrated, it serves as a stable and reliable marker for the cell surface and can be internalized through natural cellular processes, making it an excellent tool for tracking membrane trafficking and endocytosis. Its spectral properties also make it a valuable component in fluorescence resonance energy transfer (FRET) studies.

The suitability of this compound for live-cell imaging stems from several key attributes:

-

High Photostability: The Sulforhodamine 101 fluorophore is known for its resistance to photobleaching, enabling longer-term imaging experiments with minimal signal degradation.

-

Bright Red Fluorescence: Its strong emission in the red part of the spectrum minimizes interference from cellular autofluorescence, which is typically more pronounced in the blue and green channels.

-

Stable Membrane Integration: The DHPE lipid anchor ensures stable incorporation into the lipid bilayer, providing a clear and persistent label of the plasma membrane and associated vesicles.

-

Versatility in Applications: It can be used to study a range of cellular processes, including endocytosis, membrane fusion, and as a FRET acceptor to probe molecular-level interactions at the cell surface.

While specific cytotoxicity data for this compound is not extensively published, studies on similar lipid-conjugated dyes and rhodamine conjugates suggest that at the low micromolar or nanomolar concentrations typically used for imaging, the probe exhibits low toxicity for short- to medium-term experiments.[1][2][3] However, as with any exogenous agent, it is imperative for researchers to perform their own cytotoxicity assessments for their specific cell type and experimental conditions, particularly for long-term imaging studies.

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Synonyms | Texas Red™ DHPE, TR-DHPE | [4] |

| Excitation Maximum (λex) | ~582 - 595 nm | [4] |

| Emission Maximum (λem) | ~601 - 615 nm | [4] |

| Molecular Weight | ~1381 g/mol | [4] |

| Solubility | Chloroform, DMSO | [4] |

| Cellular Localization | Plasma membrane, endocytic vesicles | [4] |

Key Applications and Methodologies

Live-Cell Membrane Labeling and Endocytosis Tracking

This compound is an effective tool for visualizing the plasma membrane and tracking its internalization through endocytic pathways. By labeling the cell surface, researchers can monitor the formation of endocytic vesicles and their subsequent trafficking within the cell in real-time.

-

Reagent Preparation: Prepare a stock solution of this compound at 1 mM in a suitable organic solvent such as high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

-

Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 60-80%).

-

Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution into a serum-free medium or a suitable imaging buffer (e.g., HBSS) to a final working concentration. A typical starting concentration is between 1-5 µM.[5] It is crucial to optimize this concentration for your specific cell type to achieve adequate signal with minimal background and potential toxicity.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the staining solution to the cells and incubate for 10-30 minutes at 37°C.[6] Incubation on ice can be used to label the plasma membrane while inhibiting endocytosis.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any unincorporated probe.

-

Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filter sets for Texas Red or similar red fluorophores (e.g., excitation ~590 nm, emission ~620 nm).

Caption: Workflow for labeling live cells with this compound to track endocytosis.

Fluorescence Resonance Energy Transfer (FRET) Acceptor

This compound is frequently employed as a FRET acceptor in combination with a suitable donor probe, such as a fluorescein- or NBD-labeled lipid.[4] FRET is a powerful technique for studying molecular interactions at distances of 1-10 nm. When a donor and acceptor are in close proximity, excitation of the donor can result in non-radiative energy transfer to the acceptor, leading to acceptor fluorescence and a corresponding quenching of donor fluorescence. This principle can be used to study membrane fusion, lipid raft dynamics, and protein-lipid interactions.

This protocol provides a general framework for a liposome-to-cell fusion assay.

-

Liposome Preparation: Prepare liposomes incorporating both a donor lipid (e.g., NBD-PE) and an acceptor lipid (this compound) at concentrations that facilitate FRET (e.g., 1-2 mol% of each).

-

Cell Preparation: Culture cells of interest in an imaging-compatible dish.

-

Incubation: Add the FRET-labeled liposomes to the cells in a suitable buffer and incubate under conditions that promote fusion.

-

Imaging: Acquire images in three channels:

-

Donor Channel: Excite at the donor's excitation wavelength (e.g., ~460 nm for NBD) and collect at the donor's emission wavelength (e.g., ~535 nm).

-

Acceptor Channel: Excite at the acceptor's excitation wavelength (e.g., ~590 nm) and collect at the acceptor's emission wavelength (e.g., ~620 nm). This channel measures the total amount of acceptor.

-

FRET Channel: Excite at the donor's excitation wavelength (e.g., ~460 nm) and collect at the acceptor's emission wavelength (e.g., ~620 nm).

-

-

Analysis: An increase in the donor fluorescence and a decrease in the FRET signal indicate membrane fusion, as the dilution of the probes in the cell membrane increases the distance between them, disrupting FRET. Quantitative FRET analysis requires careful controls and corrections for spectral bleed-through.[1]

Caption: Principle of a FRET-based assay to monitor membrane fusion using SR101 DHPE.

Conclusion

This compound is a highly effective and versatile fluorescent probe for live-cell imaging of the plasma membrane and its associated dynamic processes. Its favorable photophysical properties and stable integration into lipid bilayers make it a reliable choice for tracking endocytosis and participating as an acceptor in FRET-based studies of molecular interactions. While it exhibits low toxicity at typical working concentrations, researchers must validate its suitability and potential cytotoxic effects within their specific experimental system to ensure data integrity and accurate biological interpretation.

References

- 1. Live imaging fluorescent dye for lipid droplets (LDs) | LipiDye™Ⅱ | フナコシ [funakoshi.co.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rhodamine B conjugates of triterpenoic acids are cytotoxic mitocans even at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 6. researchgate.net [researchgate.net]

Sulforhodamine 101 DHPE: An In-Depth Technical Guide to its Application as a Tracer for Membrane Dynamics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulforhodamine 101 DHPE as a fluorescent tracer for studying the dynamic properties of lipid membranes. It covers the fundamental principles of its application, detailed experimental protocols, and methods for quantitative data analysis.

Introduction to this compound

This compound is a fluorescently labeled phospholipid analog widely used in biophysical and cell biology research to investigate the structure and dynamics of lipid bilayers. It consists of a Sulforhodamine 101 fluorophore covalently attached to the headgroup of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid. This structure allows the molecule to readily integrate into phospholipid membranes, serving as a tracer for membrane dynamics without significantly perturbing the bilayer's intrinsic properties. Its bright fluorescence and high photostability make it an excellent probe for various advanced microscopy techniques.

The primary application of this compound lies in its use as a tracer in techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS) to measure key membrane properties like lipid diffusion coefficients and membrane fluidity. Furthermore, in conjunction with a suitable donor fluorophore like NBD-PE, it is a commonly used acceptor in Förster Resonance Energy Transfer (FRET) assays to study membrane fusion and lipid mixing.

Physicochemical and Spectroscopic Properties

Understanding the properties of this compound is crucial for designing and interpreting experiments.

| Property | Value | Reference |

| Molecular Formula | C68H101N3O14PS2•C6H16N | |

| Molecular Weight | 1381.84 g/mol | |

| Excitation Maximum (λex) | ~583 - 595 nm | [1][2] |

| Emission Maximum (λem) | ~605 - 615 nm | [1][2] |

| Solubility | Soluble in DMSO, DMF, and 5% MeOH/CHCl3 | [1] |

| Common Aliases | Texas Red® DHPE, TR-DHPE | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Preparation of Labeled Supported Lipid Bilayers (SLBs)

Supported lipid bilayers are a widely used model system for studying membrane dynamics. The following protocol describes the preparation of SLBs containing this compound by the vesicle fusion method.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids in chloroform (B151607)

-

This compound in chloroform (e.g., at 1 mg/mL)

-

Glass coverslips or other suitable hydrophilic substrate

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

-

Calcium Chloride (CaCl2) solution (e.g., 1 M)

Procedure:

-

Lipid Film Preparation:

-

In a clean glass vial, mix the desired lipids (e.g., DOPC) with this compound at a molar ratio of approximately 1000:1 (lipid:probe).

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Place the vial under vacuum for at least 2 hours to remove any residual solvent.

-

-

Vesicle Formation:

-

Rehydrate the lipid film with the desired buffer to a final lipid concentration of 1-5 mg/mL.

-

Vortex the solution vigorously to form multilamellar vesicles (MLVs).

-

Assemble the extruder with a 100 nm polycarbonate membrane.

-

Pass the MLV suspension through the extruder at least 11 times to form small unilamellar vesicles (SUVs).

-

-

Substrate Cleaning:

-

Clean the glass coverslips thoroughly. A common procedure involves sonication in a solution of detergent, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.

-

-

SLB Formation:

-

Place the cleaned coverslip in a suitable chamber.

-

Add the SUV suspension to the chamber.

-

Add CaCl2 to a final concentration of 2-5 mM to induce vesicle fusion onto the glass surface.

-

Incubate for 30-60 minutes at room temperature.

-

Gently wash the chamber with excess buffer to remove unfused vesicles.

-

The SLB is now ready for imaging and analysis.

-

Fluorescence Recovery After Photobleaching (FRAP) for Lipid Diffusion

FRAP is a powerful technique to measure the lateral diffusion of fluorescently labeled molecules in a membrane.

Instrumentation:

-

Confocal laser scanning microscope (CLSM) equipped with a high-power laser for bleaching and a sensitive detector.

-

Objective with a high numerical aperture (e.g., 60x or 100x oil immersion).

-

Environmental chamber to maintain constant temperature.

Procedure:

-

Sample Preparation: Prepare an SLB labeled with this compound as described in section 3.1.

-

Image Acquisition Setup:

-

Mount the sample on the microscope stage.

-

Focus on the plane of the lipid bilayer.

-

Set the excitation and emission wavelengths appropriate for this compound (e.g., excitation at 561 nm, emission collected between 580-650 nm).

-

-

Pre-Bleach Imaging: Acquire a few images at low laser power to establish the initial fluorescence intensity.

-

Photobleaching:

-

Define a region of interest (ROI) for bleaching (typically a circular spot of a few micrometers in diameter).

-

Apply a high-intensity laser pulse to the ROI for a short duration to photobleach the fluorophores.

-

-

Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse in from the surrounding area.

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition by monitoring the fluorescence intensity in a non-bleached region.

-

Normalize the recovery curve.

-

Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf). A common model for two-dimensional diffusion is: F(t) = A * (1 - exp(-τ / t)) where F(t) is the fluorescence intensity at time t, A is the mobile fraction, and τ is the characteristic recovery time, which is related to the diffusion coefficient by: D = ω² / (4 * τ) where ω is the radius of the bleached spot.

-

Fluorescence Correlation Spectroscopy (FCS) for Membrane Dynamics

FCS measures fluctuations in fluorescence intensity within a tiny, fixed observation volume to determine the concentration and diffusion characteristics of fluorescent molecules.

Instrumentation:

-

A dedicated FCS setup or a CLSM with FCS capabilities.

-

A high-sensitivity point detector (e.g., avalanche photodiode).

-

Correlation software.

Procedure:

-

Sample Preparation: Prepare an SLB labeled with a low concentration of this compound (typically in the nanomolar range to ensure that only a few molecules are in the observation volume at any given time).

-

Instrument Calibration: Calibrate the detection volume using a solution of a known fluorescent dye with a known diffusion coefficient (e.g., Rhodamine 6G in water).

-

Data Acquisition:

-

Position the laser focus on the lipid bilayer.

-

Record the fluorescence intensity fluctuations over a period of time (typically several minutes).

-

-

Data Analysis:

-

Calculate the autocorrelation function (ACF), G(τ), of the fluorescence intensity fluctuations.

-

Fit the ACF to a two-dimensional diffusion model to obtain the diffusion time (τD) and the average number of molecules in the observation volume (N). The model for 2D diffusion is: G(τ) = (1/N) * (1 + (τ / τ_D))⁻¹

-

The diffusion coefficient (D) is then calculated using the diffusion time and the radius of the observation volume (ω₀): D = ω₀² / (4 * τ_D)

-

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from experiments using this compound or its close analog, Texas Red DHPE.

Table 1: Diffusion Coefficients of Texas Red DHPE in Supported Lipid Bilayers

| Lipid Composition | Temperature (°C) | Diffusion Coefficient (D) (μm²/s) | Mobile Fraction (Mf) (%) | Reference |

| DOPC | 23 | 3.0 ± 0.6 | Not Reported | [4] |

| POPC | Not Reported | 3.0 ± 0.6 | Not Reported | [4] |

| DOPC/DPPC/Cholesterol | 22 | Varies with phase | Not Reported | [5] |

| DOPC with varying biotin-PE | Not Reported | 1.7 ± 0.3 to 2.5 ± 0.3 | Not Reported | [6] |

Table 2: FRET Parameters for NBD-PE/Rhodamine-PE Pair in Membrane Fusion Assays

| Parameter | Description | Typical Value | Reference |

| Donor | NBD-PE | - | [7] |

| Acceptor | Rhodamine-PE | - | [7] |

| Excitation Wavelength | ~470 nm (for NBD) | - | [7] |

| Emission Wavelength | ~585 nm (for Rhodamine) | - | [7] |

| Principle | Decrease in FRET upon fusion of labeled and unlabeled vesicles | - | [7] |

Visualizations of Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts described in this guide.

Caption: Workflow for the preparation of a Supported Lipid Bilayer (SLB).

Caption: Experimental workflow for a FRAP experiment.

Caption: Conceptual workflow of an FCS experiment.

Caption: Principle of a FRET-based membrane fusion assay.

References

- 1. Imaging FCS plasma membrane processes organization dynamics- Oxford Instruments [andor.oxinst.com]

- 2. Accurate Determination of Membrane Dynamics with Line-Scan FCS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. Electrophoretic Measurements of Lipid Charges in Supported Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]

Navigating the Nano-World: A Technical Guide to Sulforhodamine 101 DHPE and its Aliases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulforhodamine 101 DHPE, a versatile fluorescent lipid probe crucial for visualizing and quantifying molecular dynamics in cellular membranes. This document will explore its alternate names, core properties, and detailed applications, offering researchers the foundational knowledge required for its effective implementation in their experimental designs.

Nomenclature and Identification: Beyond a Single Name

This compound is frequently referred to by several alternate names in scientific literature and commercial products. Understanding these synonyms is critical for a comprehensive literature search and for identifying the correct reagent. The most common and commercially prominent alternate name is Texas Red® DHPE .

Other synonyms include:

-

N-(Rhodamine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolamine, triethylammonium (B8662869) salt[1][3]

-

N-(Texas Red sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt[4]

-

Sulforhodamine 101 1,2-dihexadecanoyl-SN-glycero-3-phosphoethanolLamine, triethylammonium salt[2]

The unique Chemical Abstracts Service (CAS) number for this compound is 187099-99-6 , which serves as a definitive identifier across all nomenclature.[1][2][4]

Core Physicochemical and Spectroscopic Properties

This compound is a phospholipid conjugate where the headgroup of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is labeled with the bright, red-fluorescent dye Sulforhodamine 101 (also known as Texas Red).[4][5] This structure allows it to be readily incorporated into lipid bilayers, making it an excellent probe for studying membrane structure and dynamics.

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 187099-99-6 | [1][2][4] |

| Molecular Formula | C₆₈H₁₀₁N₃O₁₄PS₂•C₆H₁₆N | [1] |

| Molecular Weight | ~1381.84 g/mol | [1][2] |

| Excitation Maximum (λex) | ~582 - 595 nm | [4][5] |

| Emission Maximum (λem) | ~601 - 615 nm | [4][5] |

| Quantum Yield (Φ) | 0.93 (in PBS), 0.97 (in Ethanol) | [6] |

| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | [7] |

| Solubility | Soluble in chloroform (B151607) and DMSO | [4][7] |

Key Applications and Experimental Protocols

This compound is a powerful tool in various biophysical and cell biology applications, primarily due to its ability to be incorporated into lipid membranes and its favorable photophysical properties.

Membrane Labeling and Trafficking Studies

Due to its lipidic nature, Texas Red DHPE readily inserts into cellular membranes and liposomes. This allows for the visualization of membrane dynamics, including endocytosis, exocytosis, and intracellular vesicle trafficking.[4]

Fluorescence Resonance Energy Transfer (FRET) Assays for Membrane Fusion

A principal application of this compound is in membrane fusion assays as a FRET acceptor.[4] It is commonly paired with a donor fluorophore-labeled lipid, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).

The underlying principle of this assay is the proximity-dependent energy transfer from the donor (NBD) to the acceptor (Texas Red). When donor and acceptor probes are in close proximity within the same membrane, excitation of the donor leads to emission from the acceptor. Upon fusion of these labeled membranes with an unlabeled membrane population, the average distance between the donor and acceptor molecules increases, leading to a decrease in FRET efficiency. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.

Below is a generalized experimental protocol for a liposome (B1194612) fusion assay using a NBD-PE/Texas Red DHPE FRET pair.

Experimental Protocol: Liposome Fusion FRET Assay

-

Liposome Preparation:

-

Prepare two populations of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using standard methods like extrusion or sonication.

-

Labeled Liposomes: Incorporate 0.5 mol% of NBD-PE (donor) and 0.5 mol% of Texas Red DHPE (acceptor) into the lipid mixture during preparation. A common lipid composition is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).

-

Unlabeled Liposomes: Prepare a separate population of liposomes with the same lipid composition but without the fluorescent probes.

-

The lipids are first dissolved in an organic solvent (e.g., chloroform), mixed, and then the solvent is evaporated under a stream of nitrogen to form a thin lipid film. The film is further dried under vacuum for several hours to remove any residual solvent.

-

The lipid film is then hydrated with the desired buffer, followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a relatively uniform size.

-

-

Fusion Assay:

-

Mix the labeled and unlabeled liposome populations in a fluorometer cuvette.

-

Induce fusion using a fusogen (e.g., polyethylene (B3416737) glycol (PEG), calcium ions, or specific proteins).

-

Monitor the fluorescence intensity of both the donor (NBD, λem ~535 nm) and the acceptor (Texas Red, λem ~615 nm) over time, with the excitation wavelength set for the donor (λex ~460 nm).

-